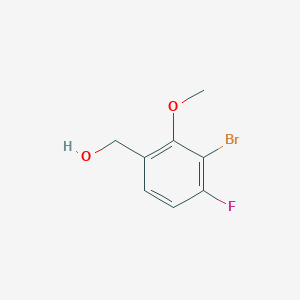

3-Bromo-4-fluoro-2-methoxybenzyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H8BrFO2 |

|---|---|

Molecular Weight |

235.05 g/mol |

IUPAC Name |

(3-bromo-4-fluoro-2-methoxyphenyl)methanol |

InChI |

InChI=1S/C8H8BrFO2/c1-12-8-5(4-11)2-3-6(10)7(8)9/h2-3,11H,4H2,1H3 |

InChI Key |

SYUFIBADEYQDMI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1Br)F)CO |

Origin of Product |

United States |

Significance of Substituted Benzyl Alcohols in Modern Organic Chemistry

Substituted benzyl (B1604629) alcohols are a cornerstone class of compounds in contemporary organic synthesis due to their versatile reactivity. The benzyl alcohol moiety itself, a benzene (B151609) ring attached to a hydroxymethyl group (–CH₂OH), provides a key site for a wide array of chemical transformations. nih.gov These compounds are frequently employed as precursors for a variety of functional groups and are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds.

Modern synthetic methods allow for the efficient preparation of benzylic alcohols through various routes, including the oxidation of benzylic C-H bonds, the reduction of corresponding aldehydes and carboxylic acids, and the addition of organometallic reagents to carbonyls. acs.orgresearchgate.net For instance, Suzuki-Miyaura cross-coupling reactions can be used to form benzylic alcohols from aryl halides. organic-chemistry.org Furthermore, transition-metal-catalyzed asymmetric benzylic substitution reactions have been developed to produce chiral benzyl alcohol derivatives, which are common structural motifs in pharmaceuticals and natural products. nih.gov The development of stereodivergent synthesis methods allows for the creation of specific stereoisomers, which is crucial in drug development. nih.gov The ability to selectively oxidize benzylic positions to alcohols without over-oxidation to ketones is a significant challenge that modern methods have begun to address, further enhancing the utility of these compounds. acs.org

Strategic Importance of Halogenated and Methoxy Substituted Aromatic Building Blocks

The strategic incorporation of halogen and methoxy (B1213986) groups onto aromatic rings is a powerful tactic in medicinal chemistry and materials science. Aromatic rings are fundamental scaffolds in drug design, but unsubstituted phenyl rings can have drawbacks such as poor aqueous solubility and metabolic instability. nih.govpharmablock.com Introducing specific substituents is a key strategy to modulate a molecule's physicochemical properties and biological activity. biosynce.com

Halogenation, in particular, is a critical reaction in modern synthetic chemistry, as the resulting aryl halides are vital intermediates for metal-catalyzed cross-coupling reactions. The type and position of the halogen can significantly alter the metabolism, pharmacokinetics, and tissue distribution of drug molecules. Fluorine-containing groups are especially important; their inclusion can enhance binding affinity, improve metabolic stability, and modulate lipophilicity. The use of fluorinated building blocks remains a dominant approach in drug discovery. acs.org

The methoxy group (–OCH₃) also plays a crucial role. As an electron-donating group, it influences the electronic properties of the aromatic ring, affecting its reactivity in electrophilic aromatic substitution reactions. In the context of drug design, methoxy groups can act as hydrogen bond acceptors and their presence can block positions susceptible to metabolic oxidation, thereby improving a drug candidate's metabolic profile. The combination of halogen and methoxy substituents on a single aromatic scaffold creates a "polysubstituted" building block with multiple points for chemical diversification, allowing chemists to fine-tune molecular properties with high precision.

Overview of Research Trajectories for 3 Bromo 4 Fluoro 2 Methoxybenzyl Alcohol

Classical and Conventional Synthetic Approaches

Traditional methods for synthesizing substituted benzyl alcohols like this compound typically rely on the reduction of corresponding carboxylic acids or aldehydes. These methods are well-established and widely used due to their reliability and effectiveness.

Synthesis via Reduction of Halogenated Benzoic Acid Derivatives

One of the most fundamental routes to a benzyl alcohol is through the reduction of its corresponding benzoic acid. In this case, the precursor would be 3-bromo-4-fluoro-2-methoxybenzoic acid. The direct reduction of a carboxylic acid requires a potent reducing agent because the carboxylic acid group is relatively stable.

Powerful hydride reagents are commonly employed for this transformation. For instance, lithium aluminum hydride (LiAlH₄) is a strong, non-selective reducing agent capable of converting carboxylic acids to primary alcohols. google.com The reaction is typically conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF). Another approach involves the use of borane (B79455) (BH₃), often in the form of a THF complex (BH₃·THF), which selectively reduces carboxylic acids over many other functional groups.

A less common but effective method involves a sodium borohydride-bromine (NaBH₄–Br₂) system. This reagent combination has been shown to reduce various benzoic acids to their corresponding alcohols in good yields under mild conditions, offering an alternative to more pyrophoric hydrides. sci-hub.se

Table 1: Classical Reduction of a Benzoic Acid Derivative

| Starting Material | Reagent(s) | Product | Solvent |

|---|---|---|---|

| 3-Bromo-4-fluoro-2-methoxybenzoic acid | 1. LiAlH₄ 2. H₂O/H⁺ workup | This compound | Tetrahydrofuran (THF) |

Preparation from Corresponding Aldehydes or Carboxylic Acid Precursors

A more common and often higher-yielding approach is the reduction of the corresponding aldehyde, 3-bromo-4-fluoro-2-methoxybenzaldehyde (B12860589). Aldehydes are more reactive towards reduction than carboxylic acids, allowing for the use of milder and more selective reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is the most widely used reagent for this purpose. It is inexpensive, safe to handle, and highly effective for reducing aldehydes and ketones. The reaction is typically performed in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature. One documented synthesis confirms the use of sodium borohydride in methanol to convert 3-bromo-4-fluoro-benzaldehyde into the corresponding benzyl alcohol. This method is highly chemoselective, meaning it will reduce the aldehyde group without affecting the bromo, fluoro, or methoxy substituents on the aromatic ring.

This two-step approach, starting from the carboxylic acid, involves first a partial reduction or specific oxidation to the aldehyde, followed by reduction to the alcohol. Alternatively, the aldehyde can be synthesized from other precursors, such as the oxidation of the target benzyl alcohol itself, a reaction often used for characterization and proof of structure. prepchem.com

Table 2: Reduction of Aldehyde Precursor

| Starting Material | Reagent | Product | Solvent |

|---|

Sustainable and Green Chemistry Strategies in Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. These "green" strategies aim to reduce waste, avoid hazardous reagents, and lower energy consumption compared to classical methods.

Electro-Organic Synthesis and Electrocatalytic Transformations

Electro-organic synthesis offers a sustainable alternative to using stoichiometric chemical reductants. nih.gov In this technique, electrons supplied by an electric current act as the "reagent" to drive the reduction. The electrocatalytic reduction of 3-bromo-4-fluoro-2-methoxybenzaldehyde to its alcohol could be achieved at a cathode surface, potentially made of materials like granular activated carbon. nih.gov

This process eliminates the need for hydride reagents and the associated chemical waste from their quenching. The reaction's efficiency and selectivity can be tuned by controlling parameters such as electrode potential, current density, solvent, and the choice of catalyst or mediator. youtube.comresearchgate.net The degradation of halogenated organic pollutants via electrocatalysis is a well-studied field, indicating the feasibility of applying such techniques to complex halogenated molecules without unintended dehalogenation. rsc.org

Table 3: Hypothetical Electrocatalytic Reduction Setup

| Component | Description | Purpose |

|---|---|---|

| Anode | Carbon or Platinum | Site of oxidation (e.g., water to oxygen) |

| Cathode | Activated Carbon, Lead, or Mercury | Site of aldehyde reduction |

| Substrate | 3-Bromo-4-fluoro-2-methoxybenzaldehyde | The molecule to be reduced |

| Electrolyte | Supporting salt (e.g., NBu₄BF₄) in a solvent | Ensures conductivity of the solution |

| Mediator | (Optional) Redox-active species | Facilitates electron transfer to the substrate |

Hydrogenation Reactions in Environmentally Benign Solvents (e.g., compressed CO2/water systems)

Catalytic hydrogenation is a cornerstone of green chemistry, using clean molecular hydrogen (H₂) as the reductant, which produces only water as a byproduct. Performing these reactions in environmentally benign solvents like water or compressed carbon dioxide further enhances their green credentials.

The use of a compressed CO₂/water biphasic system has been shown to significantly accelerate the hydrogenation of benzyl alcohol derivatives. rsc.org CO₂ under pressure increases the solubility of H₂ in the reaction phase and can form carbonic acid in situ, which may promote the reaction. rsc.orgresearchgate.net For the selective hydrogenation of the aldehyde group in 3-bromo-4-fluoro-2-methoxybenzaldehyde, a heterogeneous catalyst such as palladium on carbon (Pd/C) or a ruthenium-based catalyst could be employed under mild conditions. beilstein-journals.orgnih.govacs.org This approach offers high selectivity for the carbonyl group, easy catalyst recovery, and the use of non-toxic, non-flammable solvents.

Table 4: Hydrogenation Conditions: Conventional vs. Green Solvents

| Parameter | Conventional Method | Green Method |

|---|---|---|

| Solvent | Ethanol, Ethyl Acetate | Water, Compressed CO₂/Water |

| Catalyst | Pd/C, PtO₂, Raney Ni | Ru/C, Pd(0)EnCat™ |

| Pressure | Atmospheric to high pressure H₂ | Medium to high pressure H₂/CO₂ |

| Advantages | Well-established | Faster reaction rates, non-toxic solvent, easier product separation |

| Disadvantages | Use of flammable organic solvents | Requires specialized high-pressure equipment |

Iron-Catalyzed Etherification under Eco-Friendly Conditions

The synthesis of the methoxy group on the aromatic ring is an etherification reaction. While traditional methods often use hazardous reagents like dimethyl sulfate, green chemistry seeks safer alternatives. Iron, being an earth-abundant and low-toxicity metal, is an attractive catalyst for such transformations.

An eco-friendly synthesis of the methoxy ether could involve the iron-catalyzed O-methylation of a precursor such as 3-bromo-4-fluoro-2-hydroxybenzyl alcohol. Simple and readily available iron salts, such as iron(III) triflate [Fe(OTf)₃] or iron(III) chloride (FeCl₃), have proven to be efficient catalysts for the dehydrative etherification of alcohols. nih.govacs.orgnih.gov These reactions can be performed under mild conditions and sometimes in greener solvents, avoiding the toxic alkylating agents and harsh bases of classical Williamson ether synthesis. The development of iron-catalyzed cross-etherification also allows for the synthesis of unsymmetrical ethers with high selectivity. researchgate.net

Table 5: Iron-Catalyzed Synthesis of the Methoxy Group (Etherification)

| Precursor | Methylating Agent | Catalyst | Conditions |

|---|---|---|---|

| 3-Bromo-4-fluoro-2-hydroxybenzyl alcohol | Methanol | Iron(III) triflate [Fe(OTf)₃] | Mild temperature, dehydrative conditions |

Continuous Flow Chemistry Applications in Aromatic Alcohol Production

Continuous-flow systems have emerged as a powerful alternative to traditional batch processing in chemical synthesis, offering significant advantages in control, safety, and efficiency. flinders.edu.aursc.org In these systems, reagents are pumped through a network of tubes or channels, where reactions occur within a continuously flowing stream. mpg.de This technology is particularly beneficial for the production of active pharmaceutical ingredients (APIs), natural products, and other fine chemicals. flinders.edu.au

Translating chemical syntheses from batch to continuous-flow systems often leads to notable improvements in yield, conversion rates, and product purity. rsc.org The enhanced performance is attributed to the fundamental properties of flow reactors, which include superior heat and mass transfer, efficient micromixing, and precise control over reaction parameters like temperature and residence time. rsc.orgrsc.org For instance, a three-step flow process to produce 7-ethyltryptophol, an intermediate for the API etodolac, achieved a 75% yield, significantly higher than the 45% yield obtained in the equivalent batch process. rsc.org

In the synthesis of goniothalamin, a flow process for a Grignard addition step eliminated the need for cryogenic conditions that were essential in batch mode, leading to a productivity of 9.5 g·h⁻¹ with a short residence time of 6.67 minutes. nih.gov Similarly, the selective hydrogenation of cinnamaldehyde (B126680) to cinnamyl alcohol in a continuous flow reactor showed a six-fold improvement in selectivity compared to a batch process, which was plagued by acetal (B89532) formation. researchgate.net The ability to operate safely at elevated temperatures and pressures can also unlock new reaction pathways and improve selectivity. rsc.org

| Reaction | Batch Yield | Flow Yield | Key Improvement | Reference |

| Synthesis of 7-ethyltryptophol | 45% | 75% | Increased overall yield and purity. | rsc.org |

| Hydrogenation of Cinnamaldehyde | Low Selectivity | 90% Selectivity | Suppressed side reactions (acetal formation). | researchgate.net |

| Grignard addition for Goniothalamin synthesis | Required Cryogenics | 91% (at ambient temp) | Improved productivity and safety, no cryogenics. | nih.gov |

The oxidation of aromatic alcohols to aldehydes or carboxylic acids is a fundamental transformation in organic chemistry. Continuous-flow methods, particularly those using heterogeneous catalysts, offer safe and efficient solutions for these reactions. rsc.orgnih.govacs.org Packed-bed reactors containing immobilized catalysts are commonly used, allowing for high steady-state conversion and simplified product purification. nih.govacs.org

For example, a robust method for the aerobic oxidation of various benzylic alcohols, including heteroaromatic substrates like 2-thiophene methanol, has been developed using a heterogeneous Ru(OH)x/Al2O3 catalyst in a flow system. nih.govacs.org To mitigate safety hazards associated with mixing oxygen and organic solvents, a dilute stream of O2 (8% in N2) is used, keeping the reaction mixture nonflammable. nih.govacs.org This system achieved over 99% continuous yield over 72 hours for the oxidation of 2-thiophene methanol. nih.gov Another approach employs a platinum-on-silica catalyst with hydrogen peroxide (H2O2) as the oxidant, producing the corresponding carboxylic acids with water as the only byproduct. rsc.org This method showed excellent stability over 210 hours of continuous operation. rsc.org

| Catalyst System | Substrate Example | Oxidant | Key Features | Reference |

| Ru(OH)x/Al2O3 | Benzyl alcohol, 2-thiophene methanol | Aerobic O2 (8% in N2) | High, stable conversion; enhanced safety. | nih.govacs.org |

| Immobilized Ru⁰ | Benzyl alcohol | Aerobic O2 | High stability with a cumulative TON near 15,000. | rsc.org |

| Pt on SiO2 | 1-Octanol, Benzyl Alcohol | Hydrogen Peroxide (H2O2) | Forms carboxylic acids with water as sole byproduct. | rsc.org |

| Few-layer graphitic carbon nitride | 4-Methoxybenzyl alcohol | O2 / Light (Photocatalytic) | High production rate in microfluidic reactor. | researchgate.net |

Advanced Reaction Development for Selective Benzylic Functionalization

The direct functionalization of otherwise inert C–H bonds is a primary goal of modern synthetic chemistry, as it allows for the construction of complex molecules from simple, abundant starting materials like alkylbenzenes. rsc.org Benzylic C–H bonds are particularly attractive targets due to their relative weakness compared to other sp³ C–H bonds. acs.org

A major challenge in the oxidation of a benzylic methylene (B1212753) (CH₂) group is stopping the reaction at the alcohol stage, as the resulting benzylic alcohol is often more susceptible to oxidation than the starting material, leading to the formation of ketones or carboxylic acids. acs.org To address this, methodologies that achieve selective mono-oxygenation are highly desirable.

One successful approach employs bis(methanesulfonyl) peroxide as an oxidant. acs.orgorganic-chemistry.org This reagent facilitates the selective formation of benzylic mesylates from alkylated benzenes, which can then be hydrolyzed in a subsequent step to yield the desired benzylic alcohols. acs.org This method displays broad substrate scope and functional group tolerance, preventing over-oxidation to the ketone. acs.org The selectivity is thought to arise from a proton-coupled electron transfer (PCET) mechanism. acs.orgorganic-chemistry.org Other strategies involve photocatalysis, where visible light and a suitable photocatalyst can promote the oxidation of benzylic C–H bonds under mild conditions. nih.gov

| Method/Reagent | Substrate Type | Product | Key Advantage | Reference |

| Bis(methanesulfonyl) peroxide | Alkylated benzenes | Benzylic Alcohols (via mesylate) | Avoids over-oxidation to ketones. | acs.orgorganic-chemistry.org |

| Polyoxometalate-supported Cr catalyst | Alkylarenes | Aromatic Ketones | High yields with H2O2 in water. | nih.gov |

| Fluorescein (photocatalyst) | Alkylbenzenes | Aromatic Ketones | Metal-free, gram-scale feasible. | nih.gov |

| Metallaphotoredox Catalysis | Toluene derivatives | Acylated products | Site-selective acylation of C-H bonds. | rsc.org |

When a molecule contains multiple potential reaction sites, achieving chemoselectivity—the reaction of one functional group in the presence of others—is critical. Benzylic C–H functionalization strategies have been developed that exhibit high levels of selectivity, enabling the precise modification of complex molecules. acs.orgresearchgate.net

For example, nickel-catalyzed reactions have been shown to achieve the arylation of benzylic sp³ C–H bonds with excellent regio- and chemoselectivity, tolerating a wide variety of functional groups on both the aryl halide and the alkene partner. acs.org In another instance of metallaphotoredox catalysis, a benzylic C–H arylation demonstrated good chemoselectivity by reacting at a C-Br bond in preference to activating a benzylic C–H on the same molecule. rsc.org Furthermore, photocatalytic methods for alcohol oxidation have been designed that show exquisite chemoselectivity, favoring the oxidation of benzylic alcohols over aliphatic alcohols within the same molecule. organic-chemistry.org This level of control is essential for late-stage functionalization in drug discovery and the efficient synthesis of complex natural products. researchgate.net

Regioselective Synthesis and Derivatization Strategies

The creation of a trisubstituted benzene (B151609) ring, such as the one in this compound, requires a carefully designed synthetic route that considers the directing effects of the substituents at each step. The interplay of the activating, ortho-, para-directing methoxy group and the deactivating, ortho-, para-directing halogen atoms (bromine and fluorine) dictates the position of incoming electrophiles.

A plausible synthetic pathway to obtain this compound can be envisioned starting from more readily available precursors. One potential route begins with 4-fluoroanisole. The methoxy group is a strong activating group and will direct incoming electrophiles to the ortho and para positions. Since the para position is already occupied by fluorine, electrophilic substitution is directed to the ortho position.

A key intermediate in the synthesis is often the corresponding benzaldehyde (B42025) or benzoic acid. For instance, the synthesis of 3-bromo-4-fluorobenzoic acid has been documented through a process that involves the acylation of fluorobenzene, followed by bromination and subsequent oxidation. While not the exact target, this illustrates a strategy for introducing bromine ortho to a fluorine atom.

A more direct, albeit potentially complex, approach would involve the strategic functionalization of a pre-existing di- or trisubstituted benzene ring. For example, starting with a compound like 1-bromo-2-fluoro-4-methoxybenzene, one could envision a formylation reaction to introduce the aldehyde group, which can then be reduced to the target benzyl alcohol. The regioselectivity of such a formylation would be critical and influenced by the combined directing effects of the existing substituents.

Once the this compound is synthesized, it can undergo a variety of derivatization reactions at the benzylic alcohol functional group. These reactions are essential for creating a library of related compounds for further research and development. Common derivatization strategies include:

Etherification: The hydroxyl group can be converted into an ether by reaction with alkyl halides or other electrophiles under basic conditions.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) leads to the formation of esters.

Oxidation: The benzyl alcohol can be oxidized to the corresponding aldehyde (3-Bromo-4-fluoro-2-methoxybenzaldehyde) or carboxylic acid (3-Bromo-4-fluoro-2-methoxybenzoic acid) using appropriate oxidizing agents. The choice of oxidant allows for selective conversion to either the aldehyde or the carboxylic acid.

Halogenation: The hydroxyl group can be replaced by a halogen (e.g., chlorine, bromine) using reagents like thionyl chloride or phosphorus tribromide. google.com This creates a reactive benzylic halide that can be used in subsequent nucleophilic substitution reactions.

The following table summarizes some potential derivatization reactions of substituted benzyl alcohols, providing a framework for the types of transformations applicable to this compound.

| Starting Material | Reagent(s) | Product Type |

| Substituted Benzyl Alcohol | Alkyl Halide, Base | Benzyl Ether |

| Substituted Benzyl Alcohol | Carboxylic Acid, Acid Catalyst | Benzyl Ester |

| Substituted Benzyl Alcohol | PCC, DCM | Benzaldehyde |

| Substituted Benzyl Alcohol | KMnO4, H+ | Benzoic Acid |

| Substituted Benzyl Alcohol | SOCl2 or PBr3 | Benzyl Halide |

These derivatization strategies significantly expand the chemical space accessible from this compound, enabling the synthesis of a diverse range of molecules with potentially valuable properties. The regiochemical integrity of the aromatic core is maintained throughout these transformations, highlighting the importance of the initial regioselective synthesis.

Mechanistic Investigations of Oxidation Reactions

The oxidation of benzyl alcohols to their corresponding benzaldehydes is a fundamental transformation in organic synthesis. For this compound, this reaction is influenced by the electronic properties of the bromo, fluoro, and methoxy substituents on the aromatic ring.

The conversion of this compound to 3-bromo-4-fluoro-2-methoxybenzaldehyde can be achieved using a variety of oxidizing agents. Based on established methods for substituted benzyl alcohols, common pathways include:

Chromium(VI)-based Reagents: Oxidants like pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), and quinolinium dichromate (QDC) are effective for this transformation. niscpr.res.inresearchgate.net A patent for the closely related 3-bromo-4-fluorobenzyl alcohol utilizes chromium(VI) oxide in pyridine or a mixture of a dichromate with sulfuric acid and a catalyst. google.com These reactions typically proceed in non-aqueous solvents like dichloromethane or dimethylformamide to prevent over-oxidation to the carboxylic acid. The reaction is generally first-order in both the alcohol and the oxidant. niscpr.res.inresearchgate.net

Nitric Acid: Dilute nitric acid is also a viable reagent for the oxidation of this alcohol. A patented procedure demonstrates the use of nitric acid in water to oxidize 3-bromo-4-fluorobenzyl alcohol. google.com

Other Reagents: Other N-halo compounds, such as N-bromophthalimide (NBP), have been shown to effectively oxidize substituted benzyl alcohols to aldehydes, often under mild conditions in aqueous acetic acid. researchgate.net

The general reaction scheme is the selective oxidation of the primary alcohol group to an aldehyde, with water as a common byproduct.

Electrocatalytic methods offer a green alternative to traditional chemical oxidants. The electrochemical oxidation of benzyl alcohols, including substituted variants, has been studied on various metal surfaces. rsc.org

The process generally occurs at the anode and involves the following key steps:

Adsorption: The benzyl alcohol molecule adsorbs onto the electrocatalyst surface, such as gold (Au), nickel (Ni), or cobalt (Co). rsc.orgnih.gov

Deprotonation: The hydroxyl group is deprotonated, a step often facilitated by an alkaline medium, to form a surface-bound alkoxide intermediate. rsc.org

Electron and Proton Transfer: The core of the oxidation involves the transfer of two electrons and two protons to yield the final benzaldehyde product. rsc.org This can occur in a concerted or stepwise fashion. The rate-limiting step is often considered to be the transfer of a hydride from the benzylic carbon to the metal catalyst surface. acs.org

Kinetic studies on the oxidation of substituted benzyl alcohols by various chromate reagents (e.g., quinolinium dichromate, N-bromophthalimide) consistently show that the reaction is first-order with respect to the oxidant and typically first-order or follows Michaelis-Menten kinetics with respect to the alcohol. niscpr.res.inresearchgate.netbibliomed.org The reactions are generally acid-catalyzed. researchgate.netorientjchem.org

The rate law can often be expressed as: Rate = k[Alcohol][Oxidant]

For the oxidation of various benzyl alcohols by N-bromophthalimide, the following activation parameters were determined. While not specific to our target molecule, they provide a representative range for such reactions.

| Substituent | ΔH‡ (kJ mol-1) | ΔS‡ (J K-1 mol-1) | ΔG‡ (kJ mol-1) |

|---|---|---|---|

| H | 74.6 | -76.3 | 97.3 |

| p-OCH3 | 61.4 | -111.9 | 94.8 |

| p-CH3 | 67.5 | -95.2 | 95.8 |

| p-Cl | 78.3 | -68.4 | 98.7 |

Data derived from analogous systems presented in researchgate.net.

The negative entropy of activation (ΔS‡) values are characteristic of a more ordered transition state compared to the reactants, which is consistent with the formation of a cyclic chromate ester intermediate in many oxidation mechanisms. researchgate.netrsc.org

The Hammett equation, log(k/k₀) = ρσ, is a powerful tool for quantifying the effect of substituents on the reaction rate. In the oxidation of benzyl alcohols, the reaction constant, rho (ρ), provides insight into the electronic nature of the transition state.

Studies on a wide range of substituted benzyl alcohols consistently yield negative ρ values for oxidation reactions. researchgate.netacs.orgorientjchem.org This indicates that electron-donating groups (which have negative sigma, σ, values) accelerate the reaction, while electron-withdrawing groups (positive σ values) retard it. researchgate.netorientjchem.org The negative ρ value implies the development of a positive charge (or a less negative charge) at the reaction center in the transition state. This is consistent with a mechanism involving hydride transfer from the benzylic carbon to the oxidant, which creates an electron-deficient carbon center. orientjchem.org

For this compound, the substituents have competing effects:

-Br and -F: Both are electron-withdrawing (positive σ values), deactivating the ring and slowing the reaction.

-OCH₃: This is an electron-donating group (negative σ value), which would tend to accelerate the reaction.

| Oxidant | Reaction Constant (ρ) | Reference |

|---|---|---|

| Quinoxalinium Dichromate | -1.09 | researchgate.net |

| Acidified Dichromate | -1.12 | orientjchem.org |

| Au/TiO2 (Heterogeneous) | -0.57 | acs.org |

| Imidazolium Fluorochromate | Positive η* | bibliomed.org |

\Note: For Imidazolium Fluorochromate, a positive value for the parameter η, which reflects the contribution of the resonance effect, suggests an electron-deficient reaction center. bibliomed.org*

The primary kinetic isotope effect (KIE), determined by comparing the reaction rate of the normal substrate with its deuterated analogue (e.g., PhCH₂OH vs. PhCD₂OH), is a crucial tool for identifying the rate-determining step. In the oxidation of benzyl alcohols, a significant KIE (kH/kD > 2) is consistently observed. researchgate.netacs.orgorientjchem.org

For example, the oxidation of α,α-dideuteriobenzyl alcohol with quinoxalinium dichromate showed a kH/kD value of 6.78. researchgate.net This large value provides definitive evidence that the C-H (or C-D) bond on the benzylic carbon is broken during the slowest, rate-determining step of the reaction. researchgate.netorientjchem.org This finding strongly supports a mechanism involving hydride transfer from the alcohol to the oxidant. orientjchem.org Similar substantial KIE values have been reported for oxidations with various other reagents and catalysts, both homogeneous and heterogeneous. acs.orgbibliomed.orgnih.gov

Halogenation and Halohydrin Formation Reactions

Halohydrin formation is a reaction where a halogen and a hydroxyl group are added across a double bond. pearson.comwikipedia.org For a saturated starting material like this compound, direct halohydrin formation is not a typical pathway.

This transformation would likely require a two-step sequence:

Dehydration: The initial step would be the acid-catalyzed dehydration of the benzyl alcohol to form the corresponding styrene intermediate, 3-bromo-4-fluoro-2-methoxy-1-vinylbenzene.

Halohydrin Formation from Alkene: This reactive alkene intermediate could then react with a halogen (e.g., Br₂ or Cl₂) in the presence of water. wikipedia.orgmasterorganicchemistry.com The mechanism proceeds via a cyclic halonium ion intermediate, which is then attacked by a water molecule in an anti-addition fashion. masterorganicchemistry.com

A study on tertiary benzyl alcohols showed they could be converted to vicinal halohydrins using N-halosuccinimides (NCS or NBS) in an aqueous medium, with the proposed mechanism also proceeding through an alkene intermediate formed by in-situ dehydration. nih.gov While this demonstrates the feasibility of the concept, the conditions required for the initial dehydration of the primary this compound would need to be considered.

Direct halogenation of the aromatic ring is a competing reaction, but this would not lead to a halohydrin.

An exploration of the chemical reactivity, reaction mechanisms, and transformation pathways of this compound reveals a versatile substrate for various organic transformations. This article focuses specifically on its behavior in halogenation, hydrogenation, hydrogenolysis, and etherification reactions, based on established chemical principles and findings from related benzyl alcohol systems.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Scaffolds

Function as a Key Building Block in Complex Molecule Synthesis

As a fundamental construction unit, this compound offers multiple reaction sites that can be addressed under different chemical conditions, enabling the stepwise assembly of complex target molecules.

Halogenated benzyl (B1604629) alcohols are recognized as critical intermediates in the synthesis of a wide array of complex organic molecules, particularly for pharmaceutical research and development. nbinno.com The structure of compounds like 3-Bromo-4-fluoro-2-methoxybenzyl alcohol provides a unique halogenated scaffold that is crucial for developing new therapeutic agents. nbinno.com Its role as an intermediate is vital for producing active pharmaceutical ingredients (APIs), especially in the discovery of new drug candidates. nbinno.com For instance, the related compound 3-bromo-4-fluoro-benzyl alcohol is a known intermediate for insecticides. google.comgoogle.com The synthetic pathway often involves the reduction of the corresponding benzoic acid or its derivatives using a complex hydride. google.com This versatility makes such compounds essential building blocks in multi-step organic synthesis, allowing for the introduction of specific functional groups and molecular complexity. nbinno.com

Table 1: Synthetic Utility of Halogenated Benzyl Alcohols

| Feature | Role in Synthesis |

|---|---|

| Versatile Intermediate | Enables the creation of a wide array of complex molecules for various research fields. nbinno.com |

| Halogenated Scaffold | Facilitates the development of new therapeutic agents by providing a unique structural backbone. nbinno.com |

| API Precursor | Acts as a vital intermediate in the synthesis of active pharmaceutical ingredients (APIs). nbinno.com |

| Functional Group Introduction | Allows for the strategic incorporation of specific functionalities into larger molecules. nbinno.com |

While the primary documented applications of this compound are in the pharmaceutical and agrochemical sectors, its structural motifs are relevant to the synthesis of fine chemicals. The core structure is analogous to precursors used in creating advanced materials. Halogenated aromatic compounds are essential for developing materials with tailored functionalities, suggesting potential, though less documented, applications in areas such as specialty polymers or electronic materials. nbinno.com

Rational Design and Utilization in Medicinal Chemistry Scaffolds

In medicinal chemistry, the design of new molecules with potential biological activities relies heavily on the use of versatile scaffolds. The structure of this compound is highly valuable for medicinal chemists aiming to create compounds with targeted therapeutic effects. nbinno.com

The strategic use of halogenated and methoxy-substituted building blocks is a common tactic in drug discovery for creating novel heterocyclic systems. The methoxy (B1213986) group is a prevalent feature in many natural product-derived drugs and has been intentionally incorporated into modern drug molecules to enhance ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters. nih.gov The presence of halogen atoms, such as bromine and fluorine, offers unique advantages for improving ligand-receptor interactions through phenomena like halogen bonding. nih.gov The 3-Bromo-4-fluoro-2-methoxybenzyl moiety can be incorporated into heterocyclic scaffolds through various synthetic methods, including substitution and cross-coupling reactions, to generate libraries of compounds for biological screening.

The relationship between a molecule's structure and its chemical reactivity is a cornerstone of scaffold optimization. For substituted benzyl alcohols, the nature and position of substituents on the aromatic ring significantly influence their reactivity. Studies on the oxidation of substituted benzyl alcohols, for example, reveal that the reaction rates can be correlated with electronic and steric parameters of the substituents. bibliomed.org Electron-donating groups generally enhance the rate of reactions like electrophilic substitution, while electron-withdrawing groups can hinder them. researchgate.net The methoxy group, being electron-donating, and the halogens, being electron-withdrawing with notable steric and electrostatic effects, create a complex reactivity profile. drughunter.comresearchgate.net Analyzing these relationships allows chemists to predict and control reaction outcomes, which is essential for optimizing synthetic routes to desired scaffolds.

The specific placement of the bromo, fluoro, and methoxy groups in this compound is deliberate and functional. This arrangement imparts a distinct chemical reactivity profile that is ideal for targeted modifications. nbinno.com

Methoxy Group: The ortho-methoxy group can influence the conformation of the benzyl alcohol and participate in intramolecular interactions. rsc.org As an electron-donating group, it activates the aromatic ring towards certain reactions and can direct incoming electrophiles. Its presence is known to be beneficial for ligand-target binding and can improve pharmacokinetic properties in drug candidates. nih.gov

Halogen Atoms (Bromo and Fluoro): The halogens serve multiple roles. They are excellent leaving groups in nucleophilic substitution reactions and are key participants in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), which are fundamental for building complex molecular frameworks. The differing reactivity of bromine and fluorine can allow for selective, sequential reactions. Furthermore, the strategic placement of halogens can block certain positions from metabolic attack, thereby enhancing the stability and bioavailability of a drug molecule. acs.org The ortho-positioning of a halogen can also induce specific conformational preferences through intramolecular contacts. rsc.org

This strategic positioning allows for a high degree of control in synthetic transformations, enabling chemists to build complex molecules with precision.

Table 2: Influence of Substituents on Reactivity and Properties

| Substituent | Position | Influence on Reactivity & Properties |

|---|---|---|

| Methoxy (-OCH₃) | Ortho (C2) | Electron-donating; can direct electrophilic substitution. May form intramolecular hydrogen bonds, influencing conformation. Often improves ADME properties in drugs. nih.gov |

| Bromo (-Br) | Meta (C3) | Electron-withdrawing (inductive), weak deactivator. Serves as a key handle for cross-coupling reactions. Can participate in halogen bonding. nih.gov |

| Fluoro (-F) | Para (C4) | Strongly electron-withdrawing (inductive). Can alter acidity of nearby protons and influence metabolic stability. |

Computational Chemistry and Theoretical Studies of this compound

Following a comprehensive search of available scientific literature and chemical databases, no specific computational or theoretical studies corresponding to the compound "this compound" were found. The detailed analysis requested in the outline—covering Density Functional Theory (DFT) studies, conformational analysis, reaction mechanism modeling, Proton-Coupled Electron Transfer (PCET) mechanisms, and structure-reactivity relationships—appears to be absent from the public research domain for this specific molecule.

Therefore, it is not possible to provide the thorough, informative, and scientifically accurate content for each specified section and subsection as requested. The generation of data tables and detailed research findings is contingent on the existence of primary research, which could not be located for this particular chemical compound.

Computational Chemistry and Theoretical Studies of 3 Bromo 4 Fluoro 2 Methoxybenzyl Alcohol

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior and interactions of molecules over time. This technique allows for the examination of conformational changes, solvent effects, and intermolecular interactions that govern the macroscopic properties of a substance. However, a comprehensive search of the scientific literature reveals a notable absence of specific molecular dynamics simulation studies focused exclusively on 3-Bromo-4-fluoro-2-methoxybenzyl alcohol.

While direct MD simulation data for this particular compound is not available, we can infer its likely dynamic behavior and interaction patterns by examining computational and theoretical studies conducted on structurally related substituted benzyl (B1604629) alcohols. Research on similar molecules provides a foundational understanding of the key factors that would influence the dynamics of this compound.

Studies on substituted benzyl alcohols have highlighted the importance of intramolecular hydrogen bonding, the conformational preferences of the hydroxymethyl group, and the influence of various substituents on the aromatic ring. For instance, the presence of halogen and methoxy (B1213986) groups, as in the case of this compound, is expected to significantly impact its electrostatic potential surface, thereby dictating its interactions with other molecules. The bromine and fluorine atoms, being electronegative, would create regions of negative electrostatic potential, while the hydroxyl group would act as both a hydrogen bond donor and acceptor. The methoxy group can also participate in hydrogen bonding as an acceptor.

The dynamic behavior of this compound in a solvent, for example, would be characterized by the constant formation and breaking of hydrogen bonds between the alcohol's hydroxyl group and the solvent molecules. The rotational dynamics of the hydroxymethyl group would also be a key feature, likely influenced by the steric hindrance and electronic effects of the adjacent methoxy and bromine substituents.

To provide a more concrete understanding of the potential dynamic behavior, a hypothetical molecular dynamics simulation could be conceptualized. Such a simulation would involve placing a number of this compound molecules in a simulation box, solvated with a chosen solvent, and then solving Newton's equations of motion for all atoms in the system over a specified period. The resulting trajectory would provide detailed information on various dynamic and interaction parameters.

Below are tables representing the types of data that would be generated from such a hypothetical molecular dynamics simulation. It is crucial to emphasize that these tables are illustrative and not based on actual simulation results for this compound.

Table 1: Hypothetical Radial Distribution Functions (g(r)) for Key Atomic Pairs

This table would illustrate the probability of finding an atom of a certain type at a specific distance from another atom, providing insights into the local molecular structure and solvation shell.

| Atomic Pair (Solute-Solvent) | Peak Position (Å) | Coordination Number |

| O(hydroxyl)-H(water) | 1.8 | 2.1 |

| H(hydroxyl)-O(water) | 2.5 | 1.5 |

| Br-H(water) | 3.2 | 4.8 |

| F-H(water) | 2.9 | 4.2 |

Table 2: Hypothetical Hydrogen Bond Dynamics

This table would quantify the stability and lifetime of hydrogen bonds formed between the solute and solvent molecules.

| Hydrogen Bond Type | Average Lifetime (ps) | Average Number of H-Bonds per Solute Molecule |

| Solute-Solvent (OH...O) | 3.5 | 1.8 |

| Solvent-Solute (O...HO) | 2.8 | 1.2 |

| Solute-Solute (OH...O) | 1.2 | 0.3 |

Table 3: Hypothetical Rotational Autocorrelation Function (RACF) Decay Times for Key Molecular Vectors

This table would provide information on the rotational mobility of different parts of the molecule.

| Molecular Vector | Correlation Time (ps) |

| C-O (hydroxyl) | 8.2 |

| C-Br | 10.5 |

| C-F | 9.8 |

| Phenyl Ring Normal | 15.3 |

Emerging Trends and Future Research Directions

Development of Novel Catalytic Systems for Functionalization

The precise modification of the 3-Bromo-4-fluoro-2-methoxybenzyl alcohol scaffold is paramount for its application in targeted synthesis. Future research is increasingly directed towards the development of sophisticated catalytic systems that can selectively functionalize this molecule.

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, are expected to be a major focus. acs.orgrsc.orgmdpi.comorganic-chemistry.orgnih.gov Novel phosphine ligands will likely be designed to facilitate challenging couplings at the bromine-substituted position, even in the presence of the sterically hindering methoxy (B1213986) group. These advancements will enable the introduction of a wide array of aryl, heteroaryl, and alkyl groups, thus expanding the accessible chemical diversity.

Furthermore, catalytic C–H activation represents a paradigm shift in synthetic efficiency. acs.orgchemrxiv.org Future catalytic systems, potentially based on palladium, rhodium, or ruthenium, could enable the direct functionalization of the aromatic C-H bonds of the benzyl (B1604629) alcohol. This would bypass the need for pre-functionalized starting materials, offering a more atom-economical and environmentally benign approach to derivatization.

The development of bimetallic catalysts, such as gold-palladium nanoparticles, is another promising avenue. These systems have shown synergistic effects in the oxidation of substituted benzyl alcohols and could be adapted for the selective transformation of this compound. unimi.itresearchgate.net

A summary of potential catalytic transformations for the functionalization of this compound is presented in the table below.

| Catalytic System | Target Transformation | Potential Advantages |

| Palladium/Novel Ligands | Suzuki, Stille, Buchwald-Hartwig, and Sonogashira cross-coupling at the C-Br position | High efficiency, broad substrate scope, access to diverse derivatives. acs.orgpurdue.edu |

| Palladium/Rhodium/Ruthenium Catalysts | Direct C-H arylation, alkenylation, or alkylation of the aromatic ring | Increased atom economy, reduced synthetic steps, greener chemistry. acs.orgchemrxiv.org |

| Gold-Palladium Nanoparticles | Selective oxidation of the alcohol to the corresponding aldehyde or carboxylic acid | High selectivity, potential for base-free conditions. unimi.itresearchgate.net |

| Copper-based Catalysts | C-O and C-N bond formation | Access to ethers and amines, important motifs in medicinal chemistry. chemrxiv.org |

Integration with Automation, Robotics, and High-Throughput Experimentation

Automated synthesis platforms can perform multi-step reactions in a programmable and reproducible manner, significantly reducing manual labor and the potential for human error. synplechem.comdrugtargetreview.comnih.gov For this compound, this means that libraries of derivatives can be generated by systematically varying reaction partners and conditions. These platforms can be coupled with robotic liquid handlers for precise reagent dispensing and plate-based reaction formats (e.g., 96- or 384-well plates), enabling the parallel execution of hundreds or even thousands of reactions. acs.orgnih.govpurdue.edu

High-throughput experimentation allows for the rapid screening of a vast array of catalysts, ligands, solvents, and other reaction parameters to identify optimal conditions for a given transformation. purdue.eduacs.orgnih.govproquest.com This is particularly valuable for developing novel functionalization methods for this compound, where finding a highly efficient and selective catalyst can be a significant challenge. The use of Design of Experiments (DoE) software in conjunction with HTE can further enhance the efficiency of this process by intelligently selecting the most informative experiments to perform.

The data generated from these high-throughput workflows can be analyzed using advanced data analysis tools and machine learning algorithms to identify structure-activity relationships and guide the design of next-generation derivatives with improved properties.

Advanced Mechanistic Investigations via In Situ Spectroscopy

A deep understanding of reaction mechanisms is crucial for the rational design of new catalysts and the optimization of reaction conditions. The application of advanced in situ spectroscopic techniques is a key emerging trend for gaining real-time insights into the transformations of this compound.

Operando Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the vibrational modes of reactants, intermediates, and products as the reaction progresses, providing valuable information about the kinetics and mechanism of catalytic processes. Similarly, in situ Nuclear Magnetic Resonance (NMR) spectroscopy can track the concentration of different species in the reaction mixture over time, offering a powerful tool for elucidating reaction pathways. nih.govresearchgate.net

For instance, in a palladium-catalyzed cross-coupling reaction involving this compound, operando spectroscopy could be used to observe the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. nih.govresearchgate.net This would allow researchers to identify rate-limiting steps and potential catalyst deactivation pathways, leading to the development of more robust and efficient catalytic systems.

The table below summarizes the potential applications of in situ spectroscopy in studying reactions of this compound.

| Spectroscopic Technique | Information Gained | Potential Application |

| Operando FTIR Spectroscopy | Identification of transient intermediates, monitoring of catalyst surface species, reaction kinetics. | Elucidating the mechanism of heterogeneous catalytic oxidations or C-H functionalizations. |

| In situ NMR Spectroscopy | Real-time monitoring of reactant consumption and product formation, identification of solution-phase intermediates. nih.gov | Investigating the mechanism of homogeneous catalytic reactions like Suzuki or Buchwald-Hartwig couplings. springernature.comchemrxiv.org |

| Operando X-ray Absorption Spectroscopy (XAS) | Determination of the oxidation state and coordination environment of metal catalysts. researchgate.net | Understanding the nature of the active catalytic species in palladium- or copper-catalyzed reactions. |

Exploration of New Synthetic Utilities and Complex Transformations

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of complex, high-value molecules. Future research will undoubtedly focus on exploring its utility in novel and intricate synthetic transformations.

One of the most promising applications is in the synthesis of kinase inhibitors. The bromo-fluoro-aromatic motif is a common feature in many potent and selective kinase inhibitors, and the 2-methoxybenzyl alcohol functionality provides a handle for further elaboration and connection to other parts of the target molecule.

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer a powerful strategy for rapidly building molecular complexity. nih.govresearchgate.net this compound could be designed to participate in such cascades, for example, by first undergoing an intramolecular cyclization followed by a cross-coupling reaction at the bromine position. This would allow for the efficient construction of complex heterocyclic scaffolds, which are prevalent in many pharmaceuticals. researchgate.netnih.govresearchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a single product, are another area of growing interest. eurekaselect.combeilstein-journals.orgresearchgate.netnih.gov The development of novel MCRs that incorporate this compound would provide rapid access to diverse libraries of complex molecules for biological screening. For example, the aldehyde derived from the oxidation of the benzyl alcohol could be a key component in a Passerini or Ugi reaction.

The table below outlines potential complex transformations involving this compound.

| Transformation Type | Description | Potential Products |

| Kinase Inhibitor Synthesis | Use as a key building block for the synthesis of targeted cancer therapeutics. | Novel, potent, and selective kinase inhibitors. |

| Cascade Reactions | A sequence of intramolecular reactions to rapidly build molecular complexity. nih.govresearchgate.net | Fused heterocyclic systems, polycyclic aromatic compounds. |

| Multicomponent Reactions | One-pot reactions involving three or more components to generate diverse products. eurekaselect.combeilstein-journals.orgresearchgate.netnih.gov | Highly functionalized and structurally diverse small molecules for drug discovery. |

| Late-Stage Functionalization | Introduction of the 3-bromo-4-fluoro-2-methoxyphenyl moiety into a complex molecule at a late stage of the synthesis. | Analogs of natural products and existing drugs with improved properties. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-bromo-4-fluoro-2-methoxybenzyl alcohol, and what are their advantages/limitations in academic settings?

- Methodological Answer : A common approach involves multi-step functionalization of substituted benzaldehyde precursors. For example, 3-bromo-4-fluoro-benzaldehyde acetals can be synthesized via acid-catalyzed reactions with alcohols (e.g., methanol, ethanol) and sulfuric acid. Excess alcohol is used to dilute the reaction mixture, with 0.5–1.5 moles of H₂SO₄ per mole of aldimine precursor for optimal yield . Challenges include controlling regioselectivity due to competing halogen and methoxy group reactivities.

Q. How can researchers verify the purity and structural identity of this compound?

- Methodological Answer : Combine analytical techniques:

- NMR (¹H/¹³C): Confirm substitution patterns (e.g., bromo, fluoro, methoxy groups) and benzyl alcohol moiety.

- HPLC/GC-MS : Assess purity (>97% by GC or HPLC, as per industrial standards ).

- Elemental Analysis : Verify Br/F/O ratios.

- FT-IR : Identify hydroxyl (-OH) and aromatic C-Br/F stretches.

Q. What solvent systems and storage conditions are recommended for this compound?

- Methodological Answer : Solubility varies with substituents. For analogs like 4-bromo-2,6-difluorobenzyl alcohol, dimethyl sulfoxide (DMSO) or dichloromethane (DCM) are effective. Store at 2–8°C in airtight containers to prevent oxidation or hydrolysis. Avoid repeated freeze-thaw cycles to maintain stability .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, F, OMe) influence reaction pathways in cross-coupling or nucleophilic substitution reactions?

- Methodological Answer : The bromine atom serves as a leaving group in Suzuki-Miyaura couplings, while the methoxy group directs electrophilic substitution para to itself. Fluorine’s electronegativity enhances stability but may sterically hinder reactions. Comparative studies with analogs (e.g., 4-(trifluoromethyl)benzyl alcohol ) suggest that electron-withdrawing groups (e.g., -CF₃) reduce nucleophilicity of the benzyl alcohol, whereas methoxy groups increase it .

Q. What strategies resolve contradictions in kinetic data for reactions involving this compound?

- Methodological Answer : Discrepancies in rate constants or selectivity may arise from solvent polarity, catalyst loading, or competing side reactions. For example:

- Use control experiments (e.g., omitting catalysts) to isolate side reactions.

- Apply computational modeling (DFT) to map transition states and identify steric/electronic bottlenecks.

- Optimize reaction conditions (e.g., temperature, stoichiometry) based on prior protocols for bromo-fluoro benzyl alcohols .

Q. How can researchers design experiments to study the compound’s stability under oxidative or hydrolytic conditions?

- Methodological Answer :

- Oxidative Stability : Expose the compound to H₂O₂ or O₂ in varying solvents (e.g., H₂O, EtOH) and monitor degradation via HPLC.

- Hydrolytic Stability : Perform accelerated aging studies at pH 3–10 and 40–60°C, analyzing by LC-MS for breakdown products (e.g., dehalogenated derivatives).

- Safety : Follow protocols for handling halogenated benzyl alcohols, including PPE and fume hood use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.